

validation of "Pentanimidoylamino-acetic acid" as a bioavailable creatine source

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Compound of Interest

Compound Name: Pentanimidoylamino-acetic acid

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A Comparative Guide to Bioavailable Creatine Sources

An initial search for "**Pentanimidoylamino-acetic acid**" as a bioavailable creatine source did not yield any specific results under this chemical name in publicly available scientific literature or commercial databases. This suggests that the term may be a novel or proprietary name not yet widely disclosed, a misnomer, or a compound in early-stage, non-public research. Therefore, this guide will focus on a comparative analysis of well-documented creatine derivatives that have been developed and marketed with the aim of improving bioavailability over the industry-standard creatine monohydrate.

Creatine monohydrate is the most extensively studied form of creatine, demonstrating high bioavailability and efficacy for increasing muscle creatine stores, which in turn enhances performance in high-intensity, short-duration exercises.[1][2][3] However, its relatively low solubility in water and potential for gastrointestinal discomfort in some individuals have prompted the development of alternative forms.[4][5] This guide provides a detailed comparison of these alternative creatine sources, presenting available experimental data and outlining their proposed mechanisms of action.

Comparative Analysis of Creatine Derivatives

The following tables summarize the key characteristics and available quantitative data for various creatine derivatives marketed for enhanced bioavailability.





Table 1: Physicochemical and Pharmacokinetic Properties of Creatine Derivatives



Creatine Form	Molecular Composition	Purported Advantage	Solubility vs. Monohydrate	Key Pharmacokinet ic Findings
Creatine Monohydrate (CrM)	Creatine molecule bound with one molecule of water	Gold standard, extensive research	Baseline	Nearly 100% bioavailable, though absorption may be dose- dependent.[1][6]
Creatine Hydrochloride (Cr-HCl)	Creatine bound to a hydrochloride group	Increased solubility and absorption[4][8]	Up to 60 times more soluble.[8]	Simulated models predict higher plasma concentration and bioavailability compared to high-dose CrM. [7]
Creatine Ethyl Ester (CEE)	Creatine with an attached ester group	Enhanced cell membrane penetration	More lipid- soluble[9]	Rapidly degrades to creatinine in the stomach, leading to lower muscle creatine retention than CrM.[9]
Creatine Nitrate	Creatine bonded to a nitrate molecule	Increased water solubility and potential nitric oxide benefits[10][11]	10 times more soluble.[11]	One study showed 38% better absorption and faster muscle uptake, though research is limited.[10]
Creatine Magnesium	Creatine chelated with	Protection from stomach acid	Not primarily focused on	May increase intracellular



Chelate	magnesium	degradation, different absorption pathway[5][12] [13]	solubility	water and performance; prevents cyclization to creatinine.[13]
Creatine Pyruvate	Creatine combined with pyruvic acid	Potential for enhanced ATP production and bioavailability[16]	More soluble	May result in slightly higher plasma creatine levels than CrM, but bioavailability is likely similar. [16][17]
Creatine Malate	Creatine combined with malic acid	Increased solubility and potential role of malate in energy metabolism[18] [19][20]	Better solubility[18]	Limited direct comparative studies on bioavailability versus CrM.[20]
Polyethylene Glycol (PEG) Creatine	Creatine bound to polyethylene glycol	Slower clearance from the gastrointestinal tract[21]	Not specified	Allows for similar muscle creatine loading with lower doses compared to CrM.[21]

Table 2: Summary of Performance and Efficacy Data



Creatine Form	Effect on Strength/Power	Effect on Muscle Creatine Stores	Notable Experimental Outcomes
Creatine Monohydrate (CrM)	Significant improvement	Increases stores by 20-40% with loading. [22]	Gold standard for ergogenic effects.[2]
Creatine Hydrochloride (Cr- HCl)	Similar to CrM	No significant difference in hormonal adaptations compared to CrM.[23]	Marketing claims of superiority are not consistently supported by comparative efficacy studies.[23]
Creatine Ethyl Ester (CEE)	Less effective than	Lower muscle creatine retention than CrM.[9]	Significantly increases serum creatinine levels.[24]
Creatine Nitrate	Similar to CrM	Increases muscle creatine levels, but one study showed a decline after 28 days compared to initial increase.[25]	May offer an enhanced "pump" due to nitric oxide pathway.[10] No significant difference in lifting volume compared to CrM in one study.[6]
Creatine Magnesium Chelate	Significant improvement	Increases intracellular water.[13]	May offer performance advantages over CrM in some measures of torque and power.[13]
Creatine Pyruvate	Similar to CrM	Similar to CrM	Superior to creatine citrate in maintaining muscle strength during intermittent high-intensity exercise.[17][26]



Creatine Malate	Similar to CrM	Increases intramuscular phosphocreatine.[18]	Limited direct comparisons with CrM on performance outcomes.[20]
Polyethylene Glycol (PEG) Creatine	Not explicitly detailed	Effective muscle loading with lower doses (e.g., 10g PEG Creatine vs. 20g CrM).[21]	Slower absorption leads to lower peak blood concentrations but sustained levels. [21]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of comparative data. Below are representative protocols for assessing creatine bioavailability and efficacy.

Protocol 1: Pharmacokinetic Analysis of a Novel Creatine Derivative

- Objective: To determine the plasma concentration-time profile and bioavailability of a novel creatine derivative compared to creatine monohydrate.
- Subjects: A cohort of healthy, recreationally active adults, with a washout period of at least 4
 weeks between trials.
- Design: A randomized, double-blind, crossover study.
- Procedure:
 - Subjects ingest a single dose of either the novel creatine derivative or an equimolar amount of creatine monohydrate.
 - Blood samples are collected at baseline and at regular intervals (e.g., 30, 60, 90, 120, 180, 240, 300 minutes) post-ingestion.
 - Plasma is separated and analyzed for creatine concentration using a validated method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).



• Data Analysis: Key pharmacokinetic parameters are calculated, including peak plasma concentration (Cmax), time to peak concentration (Tmax), and the area under the plasma concentration-time curve (AUC). Bioavailability is compared based on the AUC values.

Protocol 2: Muscle Creatine Uptake and Performance Study

- Objective: To assess the efficacy of a novel creatine derivative in increasing muscle creatine stores and improving high-intensity exercise performance.
- Subjects: A cohort of healthy, resistance-trained individuals.
- Design: A randomized, placebo-controlled, parallel-group study over a period of 28 days.
- Procedure:
 - Baseline Testing: Muscle biopsies are taken from the vastus lateralis to determine baseline muscle creatine concentration. Subjects also perform baseline strength and power tests (e.g., 1-repetition maximum on bench press and squat, repeated sprint ability test).
 - Supplementation: Subjects are randomly assigned to receive daily doses of the novel creatine derivative, creatine monohydrate, or a placebo.
 - Post-Supplementation Testing: After the 28-day period, muscle biopsies and performance tests are repeated.
- Data Analysis: Changes in muscle creatine concentration are compared between groups.
 Pre- and post-supplementation performance data are analyzed to determine the ergogenic effects of each supplement.

Signaling Pathways and Experimental Workflows

Visual diagrams help to conceptualize the mechanisms and processes involved in creatine metabolism and its assessment.

Caption: Simplified pathway of creatine metabolism and energy buffering.



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